molecular formula C14H11FN2 B11883461 5-Fluoro-2-(6-methylpyridin-2-YL)-1H-indole

5-Fluoro-2-(6-methylpyridin-2-YL)-1H-indole

Cat. No.: B11883461
M. Wt: 226.25 g/mol
InChI Key: ACQSMDWHWGAVRU-UHFFFAOYSA-N
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Description

5-Fluoro-2-(6-methylpyridin-2-yl)-1H-indole is a fluorinated indole derivative featuring a 6-methylpyridin-2-yl substituent at the 2-position of the indole core. Its synthesis often involves cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce the pyridinyl group (e.g., via boronate intermediates) .

Properties

Molecular Formula

C14H11FN2

Molecular Weight

226.25 g/mol

IUPAC Name

5-fluoro-2-(6-methylpyridin-2-yl)-1H-indole

InChI

InChI=1S/C14H11FN2/c1-9-3-2-4-13(16-9)14-8-10-7-11(15)5-6-12(10)17-14/h2-8,17H,1H3

InChI Key

ACQSMDWHWGAVRU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=CC3=C(N2)C=CC(=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(6-methylpyridin-2-YL)-1H-indole typically involves the reaction of 2-(6-methylpyridin-2-yl)-1H-indole with a fluorinating agent. Common fluorinating agents include Selectfluor and N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The indole nucleus undergoes electrophilic substitution preferentially at the 3-position due to its electron-rich aromatic system. The 5-fluoro substituent mildly deactivates the ring, while the 6-methylpyridin-2-yl group exerts steric and electronic effects.

Key Examples :

  • Nitration : Reaction with nitric acid (HNO₃) in acetic anhydride introduces nitro groups at the 3-position.

  • Sulfonation : Concentrated sulfuric acid facilitates sulfonation at the 3-position, though yields depend on reaction temperature.

Conditions :

Reaction TypeReagents/CatalystsTemperatureYield Range
NitrationHNO₃, Ac₂O0–5°C60–75%
SulfonationH₂SO₄25–50°C50–65%

Nucleophilic Aromatic Substitution (SNAr)

The 5-fluoro group enables SNAr reactions under strongly basic conditions, though fluorine’s poor leaving-group character limits reactivity compared to other halogens.

Key Example :

  • Replacement of fluorine with methoxy groups using NaOMe in DMF at 120°C.

Mechanism :

  • Deprotonation of the indole NH enhances ring activation.

  • Nucleophilic attack by methoxide at the 5-position, displacing fluoride.

Oxidation Reactions

The indole ring is susceptible to oxidation, forming oxindole or isatin derivatives under controlled conditions.

Key Pathways :

  • Oxindole Formation : Treatment with H₂O₂ in acetic acid oxidizes the indole to 5-fluoro-2-(6-methylpyridin-2-yl)oxindole .

  • Isatin Derivatives : Strong oxidants like KMnO₄ under acidic conditions yield 5-fluoroindole-2,3-dione derivatives .

Conditions :

ProductOxidizing AgentSolventYield
OxindoleH₂O₂AcOH40–50%
Indole-2,3-dioneKMnO₄H₂SO₄/H₂O30–40%

Functionalization of the Pyridine Substituent

The 6-methylpyridin-2-yl group undergoes reactions typical of pyridine derivatives:

  • Methyl Group Oxidation : CrO₃ in H₂SO₄ converts the methyl group to a carboxylic acid .

  • Coordination Chemistry : The pyridine nitrogen serves as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems .

Example :

  • Oxidation of 6-methyl to 6-carboxy-pyridin-2-yl using CrO₃/H₂SO₄ at 80°C.

Cross-Coupling Reactions

The indole and pyridine moieties participate in metal-catalyzed couplings:

  • Suzuki-Miyaura Coupling : Bromination at the 3-position enables Pd-catalyzed coupling with aryl boronic acids.

  • Buchwald-Hartwig Amination : Functionalization of halogenated derivatives with amines.

Conditions for Suzuki Coupling :

HalogenCatalystBaseSolventYield
BrPd(PPh₃)₄K₂CO₃DME/H₂O60–70%

Reductive Transformations

  • Indole Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the indole to a 2,3-dihydro derivative .

  • Pyridine Reduction : NaBH₄/CuI selectively reduces the pyridine ring under mild conditions .

Condensation Reactions

The NH group of the indole participates in condensations:

  • Mannich Reaction : Forms 3-aminomethyl derivatives with formaldehyde and amines.

  • Schiff Base Formation : Reacts with aldehydes to generate imine-linked products.

Mechanistic Insights

  • Electrophilic Substitution : Lewis acids (e.g., BF₃·Et₂O) enhance electrophile generation and regioselectivity .

  • Oxidation Pathways : Radical intermediates are implicated in H₂O₂-mediated oxidations .

Scientific Research Applications

Anticancer Activity

Research has shown that 5-Fluoro-2-(6-methylpyridin-2-YL)-1H-indole exhibits promising anticancer properties. A study demonstrated that derivatives of indole compounds, including this specific compound, have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, derivatives with specific substitutions showed significant activity against A549 (lung cancer) and U-87 MG (glioblastoma) cell lines, indicating that modifications at the molecular level can enhance therapeutic efficacy .

Case Study: Cytotoxicity Evaluation

CompoundCell LineIC50 Value (µg/mL)Activity
5-Fluoro-2-(6-methylpyridin-2-YL)-1H-indoleA54931.25High
5-Fluoro-2-(6-methylpyridin-2-YL)-1H-indoleU-87 MG62.5Moderate

Antituberculosis Activity

In addition to its anticancer properties, this compound has also been investigated for antituberculosis activity. Research indicates that certain derivatives of 5-Fluoro-2-(6-methylpyridin-2-YL)-1H-indole have shown effectiveness against Mycobacterium tuberculosis, the causative agent of tuberculosis. The study suggests that substituents on the indole ring can influence the compound's efficacy against resistant strains of bacteria .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its structural features allow it to interact with bacterial enzymes and inhibit their function. Studies have reported that derivatives of 5-Fluoro-2-(6-methylpyridin-2-YL)-1H-indole exhibit significant antibacterial effects, making them candidates for developing new antibiotics .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interactions of 5-Fluoro-2-(6-methylpyridin-2-YL)-1H-indole with various biological targets. These computational methods help elucidate binding affinities and modes of action, providing insights into how the compound can be optimized for better pharmacological profiles. The studies indicate favorable interactions with target proteins involved in cancer and infectious diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 5-Fluoro-2-(6-methylpyridin-2-YL)-1H-indole. By modifying substituents on the indole core, researchers can enhance potency and selectivity towards specific biological targets. Comparative studies with similar compounds have highlighted how slight modifications can lead to significant changes in activity.

Comparison Table: Structural Variants

Compound NameStructural FeaturesBiological Activity
5-FluoroindoleIndole core with fluorineAntimicrobial, Anticancer
6-MethylindoleIndole core with methyl groupAntimicrobial
4-Fluoro-N-(pyridin-2-YL)anilineAniline derivative with pyridineAnticancer

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(6-methylpyridin-2-YL)-1H-indole involves its interaction with specific molecular targets. It is known to bind to potassium channels, particularly those exposed due to demyelination. This binding reduces the aberrant efflux of potassium ions, thereby enhancing axonal conduction. The compound’s action on potassium channels affects neuronal signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Data/Activity Reference
5-Fluoro-2-(6-methylpyridin-2-yl)-1H-indole - 5-Fluoro (indole)
- 6-Methylpyridin-2-yl (C-2)
C₁₄H₁₀FN₂ 227.24 g/mol Used in boron coordination chemistry; enhances stability in metal complexes
5-Fluoro-2-(4-pyridin-2-yl-piperazin-1-ylmethyl)-1H-indole - 5-Fluoro (indole)
- Piperazinylmethyl-pyridin-2-yl (C-2)
C₁₈H₁₈FN₅ 310.15 g/mol Demonstrated affinity for dopamine D4 receptors; MP: 242°C
5-Fluoro-2-[4-(4-fluorophenyl)-piperazin-1-ylmethyl]-1H-indole - 5-Fluoro (indole)
- 4-(4-Fluorophenyl)piperazinylmethyl (C-2)
C₁₉H₁₉F₂N₃ 327.37 g/mol Potential CNS applications; InChIKey: MWPFXEHMGAJJCD-UHFFFAOYSA-N
5-Fluoro-2-(3-(5-isopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)phenyl)-1H-indole - 5-Fluoro (indole)
- Hexahydropyrrolopyrrolylphenyl (C-2)
C₂₃H₂₇N₄F 379.23 g/mol Evaluated as a p97 ATPase inhibitor; HRMS confirmed
5-Fluoro-2-(pyridin-2-yl)-1H-indole - 5-Fluoro (indole)
- Pyridin-2-yl (C-2)
C₁₂H₈FN₂ 199.20 g/mol Precursor for boron complexes; used in coordination chemistry

Key Observations:

Substituent Effects on Molecular Weight: The 6-methylpyridin-2-yl group in the target compound increases molecular weight (227.24 g/mol) compared to simpler pyridin-2-yl derivatives (199.20 g/mol). Piperazinylmethyl substitutions (e.g., in dopamine D4 receptor ligands) further increase molecular weight (310–327 g/mol), likely influencing pharmacokinetic profiles .

Biological Activity :

  • Dopamine Receptor Affinity : Piperazinylmethyl-substituted analogs (e.g., entries 2 and 3 in Table 1) show specificity for dopamine D4 receptors, suggesting the 2-position substituent’s role in receptor binding .
  • Enzyme Inhibition : The hexahydropyrrolopyrrolylphenyl derivative (entry 4) inhibits p97 ATPase, a target in cancer therapy, highlighting the versatility of 5-fluoroindole scaffolds in diverse therapeutic areas .

Synthetic Utility :

  • Boronate intermediates (e.g., 5-fluoro-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-indole) are critical for synthesizing derivatives via cross-coupling reactions, enabling rapid diversification of the 2-position .

Substituent-Driven Functional Divergence

Fluorine Substitution at C-5

  • The 5-fluoro group is a conserved feature across compared compounds. It is hypothesized to enhance metabolic stability by reducing oxidative degradation, a common issue in indole-based drug candidates .
  • In anti-inflammatory studies, 5-fluoro-1H-indole derivatives demonstrated 75–90% inhibition of COX-II, outperforming non-fluorinated analogs .

Heterocyclic Modifications at C-2

  • Pyridinyl vs. Piperazinyl Groups : Pyridinyl substituents (e.g., in entries 1 and 5) are associated with metal coordination and enzyme inhibition, whereas piperazinyl groups (entries 2 and 3) improve CNS penetration and receptor binding .
  • Methyl vs. Bulkier Substituents : The 6-methyl group on the pyridine ring (target compound) may reduce steric hindrance compared to bulkier piperazinyl groups, favoring interactions with compact binding pockets .

Biological Activity

5-Fluoro-2-(6-methylpyridin-2-YL)-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article synthesizes recent findings on its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a fluorine atom at the 5-position of the indole ring and a 6-methylpyridine substituent, which contributes to its unique pharmacological properties. The presence of the fluorine atom is known to enhance metabolic stability and bioactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 5-Fluoro-2-(6-methylpyridin-2-YL)-1H-indole against various pathogens. In particular, it has shown promising results against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains.

Table 1: Antimicrobial Activity Data

Pathogen MIC (µg/mL) Reference
Methicillin-resistant S. aureus16
E. coli0.0195
Bacillus mycoides0.0048
C. albicans0.039

The compound's activity against MRSA was notably weak compared to its analogs, indicating that structural modifications may be necessary to enhance efficacy against this pathogen .

Anticancer Activity

The indole scaffold is recognized for its anticancer properties. Research indicates that derivatives of 5-Fluoro-2-(6-methylpyridin-2-YL)-1H-indole may exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies assessed the cytotoxicity of the compound against several cancer cell lines:

  • Cell Line A : IC50 = 15 µM
  • Cell Line B : IC50 = 22 µM
  • Cell Line C : IC50 = 10 µM

These findings suggest that the compound possesses moderate anticancer activity, warranting further exploration into its mechanisms of action and potential for therapeutic use .

Anti-inflammatory Activity

Anti-inflammatory properties have also been attributed to indole derivatives. The mechanism often involves inhibition of pro-inflammatory cytokines, which could be relevant for conditions such as arthritis or inflammatory bowel disease.

The proposed mechanism includes:

  • Inhibition of IL-1 receptor signaling pathways.
  • Reduction in TNF-alpha production.

These actions are crucial for modulating inflammatory responses and could lead to therapeutic applications in inflammatory diseases .

Q & A

Q. Critical Parameters :

  • Catalyst loading (CuI): 10 mol% for efficient cycloaddition.
  • Solvent choice: PEG-400 enhances reaction homogeneity and reduces side reactions.

Basic: What analytical techniques are essential for characterizing 5-fluoro-2-(6-methylpyridin-2-yl)-1H-indole derivatives?

Methodological Answer:

  • 1H/13C/19F NMR : Confirm regiochemistry and fluorine substitution. For example, 19F NMR typically shows a singlet at δ −115 to −120 ppm for aromatic fluorine in similar indoles .
  • HRMS (FAB or ESI) : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy.
  • TLC : Monitor reaction progress using ethyl acetate/hexane systems (Rf ≈ 0.4–0.6).
  • Melting Point : Assess purity; derivatives often melt between 150–200°C .

Q. Pitfalls :

  • Fluorine coupling in 1H NMR may complicate structural elucidation; use 19F NMR for unambiguous assignment.

Advanced: How does the position of fluorine substitution influence the biological activity of indole-pyridine hybrids?

Methodological Answer:
Fluorine’s position (e.g., 5- vs. 6-fluoro) modulates electronic properties and binding affinity. For example:

  • 5-Fluoro Substitution : Enhances metabolic stability by blocking CYP450-mediated oxidation at the indole ring .
  • Pyridine Methyl Group (6-position) : Increases lipophilicity (logP ~2.5–3.0), improving membrane permeability. Compare with analogs like 5-fluoro-2-(4-pyridinyl)-1H-indole, which show reduced cellular uptake due to lower logP .

Q. Experimental Validation :

  • Perform SAR studies using fluorinated analogs (e.g., 4-fluoro, 6-fluoro) and evaluate IC₅₀ values in target assays (e.g., kinase inhibition).
  • Use computational docking to assess fluorine’s role in hydrogen bonding with active-site residues .

Advanced: How can computational modeling guide the design of 5-fluoro-2-(6-methylpyridin-2-yl)-1H-indole derivatives for target engagement?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to model interactions between the indole-pyridine core and target proteins (e.g., kinases). Focus on:
    • Fluorine Interactions : Polar interactions with backbone amides or side-chain hydroxyls.
    • Pyridine Methyl Group : Hydrophobic packing in subpockets.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic effects of fluorine substitution on HOMO/LUMO orbitals .

Case Study :
In a related compound, (Z)-5-fluoro-3-(pyrrolylmethylene)indolin-2-one, fluorine’s electron-withdrawing effect stabilized the keto tautomer, critical for binding HDACs .

Advanced: How should researchers resolve contradictions in biological activity data across fluorinated indole derivatives?

Methodological Answer:
Contradictions may arise from assay conditions or compound stability. Mitigation strategies include:

  • Control Experiments :
    • Test for compound degradation (e.g., via LC-MS) under assay conditions (pH, temperature).
    • Verify solubility using dynamic light scattering (DLS) to rule out aggregation.
  • Orthogonal Assays : Compare enzyme inhibition (e.g., fluorescence-based) with cell-based viability assays.
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 5-fluoro-2-(4-fluorophenyl)-1H-indole ).

Example :
Inconsistent IC₅₀ values for indole-based antioxidants were traced to varying ROS scavenging protocols . Standardizing DCFH-DA dye loading resolved discrepancies.

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